molecular formula C14H18BNO3 B15218901 7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole

7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole

Cat. No.: B15218901
M. Wt: 259.11 g/mol
InChI Key: RNUZPQWLTFVBPL-UHFFFAOYSA-N
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Description

7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole (CAS: 2137501-14-3) is a boronate ester-functionalized heterocyclic compound with the molecular formula C₁₃H₁₆BNO₃ and a molecular weight of 245.08 g/mol . It is typically supplied in quantities of 1g, 5g, or 250mg with ≥95% purity . The compound features a benzo[d]oxazole core substituted with a methyl group at the 7-position and a pinacol boronate ester at the 2-position. Its primary applications include use as a building block in Suzuki-Miyaura cross-coupling reactions for synthesizing conjugated polymers, organic electronic materials, and pharmaceutical intermediates .

Properties

Molecular Formula

C14H18BNO3

Molecular Weight

259.11 g/mol

IUPAC Name

7-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole

InChI

InChI=1S/C14H18BNO3/c1-9-7-6-8-10-11(9)17-12(16-10)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3

InChI Key

RNUZPQWLTFVBPL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC3=CC=CC(=C3O2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole typically involves the reaction of 7-methylbenzo[d]oxazole with a boron-containing reagent such as bis(pinacolato)diboron. The reaction is often catalyzed by a palladium complex under inert conditions to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which 7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole exerts its effects involves the interaction of the boron moiety with various molecular targets. The dioxaborolane group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensor technology and as a catalyst in organic reactions .

Comparison with Similar Compounds

Substituent Position Variations in Benzo[d]oxazole Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Applications References
7-Methyl-2-(pinacol boronate)benzo[d]oxazole 7-Me, 2-boronate 245.08 Cross-coupling, polymer synthesis
5-Fluoro-2-methyl-7-(pinacol boronate)benzo[d]oxazole 5-F, 2-Me, 7-boronate 263.07 Pharmaceutical intermediates
2-(4-Boronophenyl)benzo[d]oxazole 2-(4-boronophenyl) 337.20 Charge-transfer dyads, optoelectronics
6-(Pinacol boronate)benzo[d]oxazole 6-boronate 245.08 Unspecified (synthetic intermediate)

Key Observations :

  • Electron-donating methyl groups (e.g., at the 7-position in the target compound) enhance stability without significantly hindering coupling reactivity .
  • Fluorine substituents (e.g., at the 5-position) may alter electronic properties for pharmaceutical activity but require modified synthetic routes .

Heterocyclic Core Variations

Compound Name Heterocycle Molecular Weight (g/mol) Key Differences References
5-(Pinacol boronate)benzo[d]isoxazole Benzo[d]isoxazole 245.08 Oxygen replaced with nitrogen; reduced aromaticity
5-(Pinacol boronate)-1,3-dihydrobenzimidazol-2-one Benzimidazolone 259.11 Hydrogen-bonding capable NH groups; medicinal chemistry
5-(Pinacol boronate)benzo[c][1,2,5]oxadiazole Benzooxadiazole 243.06 Electron-withdrawing oxadiazole core; high thermal stability

Key Observations :

  • Benzo[d]isoxazole analogs exhibit reduced aromaticity compared to oxazole, affecting electronic properties in materials science .
  • Benzimidazolone derivatives introduce hydrogen-bonding sites, making them suitable for drug design .
  • Oxadiazole cores improve thermal stability but may reduce reactivity in cross-coupling due to electron withdrawal .

Role in Organic Electronics

  • The target compound’s methyl group balances reactivity and stability, making it effective in synthesizing conjugated polymers for organic solar cells (e.g., P1 and P2 copolymers in ) .
  • Boronophenyl-substituted analogs show superior charge-transfer properties in donor-acceptor dyads .

Pharmaceutical Utility

  • Fluorinated derivatives (e.g., 7-fluoro-2-methyl-5-boronate benzo[d]oxazole) are intermediates in kinase inhibitor synthesis .

Biological Activity

7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound based on recent research findings.

The molecular formula of this compound is C14H18BNO3C_{14}H_{18}BNO_3 with a molecular weight of approximately 259.11 g/mol. The compound features a benzo[d]oxazole ring system substituted with a dioxaborolane group that may contribute to its biological activity.

PropertyValue
Molecular FormulaC14H18BNO3C_{14}H_{18}BNO_3
Molecular Weight259.11 g/mol
LogP2.435
PSA44.49 Ų

Anticancer Properties

Recent studies have indicated that compounds containing the benzo[d]oxazole moiety exhibit promising anticancer activities. The structure of this compound suggests potential interactions with cellular targets involved in cancer proliferation.

  • Mechanism of Action : The dioxaborolane group may enhance the compound's ability to interact with biological macromolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of key pathways involved in tumor growth.
  • Case Studies : In vitro studies have demonstrated that derivatives of benzo[d]oxazole can inhibit cell proliferation in various cancer cell lines. For instance:
    • A study showed that similar compounds exhibited IC50 values in the low micromolar range against breast cancer cell lines (MCF-7 and MDA-MB-231) .

Antimicrobial Activity

The compound's structural features also suggest potential antimicrobial properties. Research indicates that benzo[d]oxazole derivatives can possess antibacterial and antifungal activities.

  • Antibacterial Studies : Compounds with similar structures have been tested against Gram-positive and Gram-negative bacteria. Results indicated significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
  • Antifungal Activity : Some derivatives showed effectiveness against Candida albicans, highlighting their potential as therapeutic agents in treating fungal infections.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

  • Methyl Substitution : The presence of a methyl group at the 7-position enhances lipophilicity and may improve cellular uptake.
  • Dioxaborolane Group : This moiety is believed to facilitate interactions with biological targets through boron coordination chemistry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole?

  • Methodological Answer : The compound is typically synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. A common approach involves reacting a halogenated benzo[d]oxazole precursor (e.g., 2-bromo-7-methylbenzo[d]oxazole) with bis(pinacolato)diboron (B₂Pin₂) under inert conditions. Key parameters include:

  • Catalyst : Pd(dppf)Cl₂ or Pd(PPh₃)₄ (1–5 mol%) .
  • Base : K₂CO₃ or Cs₂CO₃ in dioxane or THF at 80–100°C for 12–24 hours .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization .
    • Validation : Confirm purity via HPLC (>95%) and structural integrity via ¹H/¹³C NMR and HRMS .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) confirm substituent positions (e.g., methyl at C7, boronate ester at C2) .
  • Mass Spectrometry (HRMS) : ESI-TOF or MALDI-TOF to verify molecular weight (expected: ~273.15 g/mol) .
  • X-ray Crystallography : For unambiguous structural confirmation, use SHELX or OLEX2 for refinement .

Q. What are the primary research applications of this compound in academic settings?

  • Methodological Answer :

  • Organic Synthesis : Acts as a boronate ester intermediate in Suzuki couplings for biaryl synthesis .
  • Materials Science : Used in OLEDs as electron-transport layers due to its planar aromatic system and boron-mediated charge transfer .
  • Medicinal Chemistry : Serves as a scaffold for kinase inhibitors or fluorescent probes via functionalization of the oxazole ring .

Advanced Research Questions

Q. How does the electronic structure of the benzo[d]oxazole core influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Computational Analysis : Perform DFT calculations (e.g., Gaussian 09) to map electron density. The oxazole’s electron-deficient nature enhances oxidative addition with Pd(0), while the boronate ester stabilizes transmetallation intermediates .
  • Experimental Validation : Compare coupling efficiency with non-methylated analogs (e.g., 2-borylbenzo[d]oxazole) to assess steric/electronic effects of the C7 methyl group .

Q. What strategies mitigate hydrolysis of the boronate ester during storage or reaction conditions?

  • Methodological Answer :

  • Stabilization : Store under argon at –20°C in anhydrous solvents (e.g., THF). Use molecular sieves (3Å) to scavenge moisture .
  • Reaction Design : Conduct couplings under rigorously anhydrous conditions (Schlenk line) with degassed solvents. Additives like BHT (0.1 wt%) prevent radical degradation .

Q. How can crystallographic data resolve contradictions in reported bond lengths or angles for this compound?

  • Methodological Answer :

  • Data Collection : Acquire high-resolution (<1.0 Å) X-ray data at low temperature (100 K) .
  • Refinement : Use SHELXL for anisotropic displacement parameters and Hirshfeld surface analysis to detect weak interactions (e.g., C–H⋯O) that may distort geometry .
  • Cross-Validation : Compare with powder XRD or neutron diffraction data to rule out artifacts .

Q. What are the limitations of NMR in detecting trace impurities, and how can LC-MS/MS address this?

  • Methodological Answer :

  • NMR Limitations : Low sensitivity for impurities <1%. Overlapping signals (e.g., methyl and boronate peaks) complicate quantification .
  • LC-MS/MS : Employ a C18 column (2.1 × 50 mm, 1.7 µm) with ESI+ mode. Monitor for common byproducts (e.g., deborylated oxazole or pinacol adducts) using MRM transitions .

Q. How does the methyl group at C7 impact steric hindrance in catalytic systems?

  • Methodological Answer :

  • Steric Maps : Generate Connolly surfaces (e.g., using Mercury) to quantify steric bulk. Compare turnover frequency (TOF) in Pd-catalyzed reactions with/without the methyl group .
  • Kinetic Studies : Use stopped-flow UV-Vis to measure rate constants for oxidative addition (k₁) and transmetallation (k₂). A 7-methyl group may reduce k₂ by 10–20% due to hindered Pd access .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported yields for Suzuki couplings involving this compound?

  • Methodological Answer :

  • Variable Screening : Test parameters from conflicting studies (e.g., Pd source, solvent, temperature) using design of experiments (DoE) .
  • Root Cause Analysis : Trace impurities (e.g., residual Pd in starting material) or moisture levels can skew yields. Quantify via ICP-MS for Pd (<1 ppm) .

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